(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate
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Overview
Description
(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes a cyano group, a dimethyl-oxopyridinyl group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The starting material, 3-cyano-4,6-dimethyl-2-pyridone, is synthesized through a condensation reaction involving cyanoacetamide and acetone in the presence of a base.
Imination Reaction: The pyridinone core is then reacted with an appropriate aldehyde to form the imine derivative.
Acetylation: The final step involves the acetylation of the imine derivative with acetic anhydride in the presence of a catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and structural features make it suitable for applications in polymer science, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-hydroxyphenyl acetate
- (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-ethoxyphenyl acetate
Uniqueness
Compared to similar compounds, (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate stands out due to its specific functional groups and structural features. The presence of the methoxy group, in particular, may confer unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(E)-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)iminomethyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)15(11)9-19)20-10-14-5-6-16(25-13(3)22)17(8-14)24-4/h5-8,10H,1-4H3/b20-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTWQPZSQRUGSM-KEBDBYFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC(=O)C)OC)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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